Potency Contextualization: The N-Cyclopropyl Group is Implicated in Sub-Nanomolar ROCK Inhibition
While the specific IC50 for (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide itself has not been publicly disclosed in a peer-reviewed journal, a structurally related compound from the same aryl cyclopropyl-amino-isoquinolinyl amide patent family demonstrated an IC50 of 0.200 nM against ROCK kinase [1]. This serves as a class-level benchmark, suggesting the cyclopropyl isoquinoline motif is capable of extremely high potency. In contrast, other N-substituted analogs in the same chemotype, such as those with N-isopropyl or N-methyl groups, may exhibit different potency and selectivity profiles, as N-substitution is a known driver of kinase binding interactions [2].
| Evidence Dimension | ROCK Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide |
| Comparator Or Baseline | A structurally distinct aryl cyclopropyl-amino-isoquinolinyl amide from the same patent family (US11427563): IC50 = 0.200 ± n/a nM [1] |
| Quantified Difference | N/A - No direct target data exists. |
| Conditions | ROCK Kinase Inhibition Assay as described in US Patent US11427563 [1] |
Why This Matters
This establishes that the cyclopropyl isoquinoline amide scaffold can achieve picomolar target engagement, a critical benchmark for researchers selecting a chemical series for kinase inhibitor programs.
- [1] deLong, M.A., Sturdivant, J.M., Lichorowic, C.L., and Kornilov, A. Aryl cyclopropyl-amino-isoquinolinyl amide compounds. U.S. Patent No. US11427563. Published: August 30, 2022. Data sourced from BindingDB entry for BDBM569295. View Source
- [2] deLong, M.A., Sturdivant, J.M., Lichorowic, C.L., and Kornilov, A. Aryl cyclopropyl-amino-isoquinolinyl amide compounds. U.S. Patent No. US10858339B2. Published: December 8, 2020. Assigned to Aerie Pharmaceuticals, Inc. View Source
